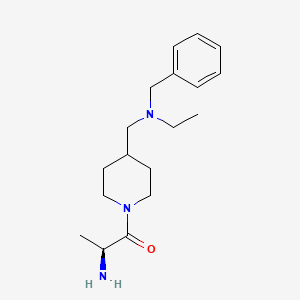![molecular formula C18H29N3O B7918246 (S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7918246.png)
(S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-1-[®-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one is a complex organic compound that features a piperidine ring, an amino group, and a benzyl-isopropyl-amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-[®-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is the ring-opening reaction of epoxides with amines, which provides β-amino alcohols in high yields with excellent regioselectivity . This method can be adapted to introduce the necessary functional groups into the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, solvent-free conditions, and metal-free catalysts to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[®-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite for nitrosation , cesium carbonate for carbamate synthesis , and various Lewis acids for catalyzing ring-opening reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitrosation can yield N-nitroso compounds, while carbamate synthesis can produce carbamates and ureas .
Scientific Research Applications
(S)-2-Amino-1-[®-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[®-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-Benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the isopropyl-amino substituent.
2-Aminopropan-1-ol: Contains the amino and hydroxyl groups but lacks the piperidine ring and benzyl substituent.
Uniqueness
(S)-2-Amino-1-[®-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2S)-2-amino-1-[(3R)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-14(2)21(12-16-8-5-4-6-9-16)17-10-7-11-20(13-17)18(22)15(3)19/h4-6,8-9,14-15,17H,7,10-13,19H2,1-3H3/t15-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCGRYPKYZKMFN-DOTOQJQBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCCN(C2)C(=O)C(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H](C1)N(CC2=CC=CC=C2)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7918170.png)
![[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7918178.png)
![[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7918183.png)
![(S)-2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7918193.png)
![(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7918200.png)
![(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one](/img/structure/B7918202.png)
![(S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one](/img/structure/B7918209.png)
![(S)-2-Amino-1-{4-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one](/img/structure/B7918211.png)
![(S)-2-Amino-1-[(S)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7918223.png)
![(S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-propan-1-one](/img/structure/B7918231.png)

![(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7918244.png)
![(S)-2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7918258.png)
![(S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one](/img/structure/B7918266.png)
